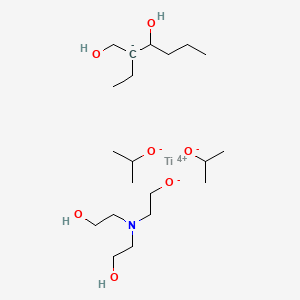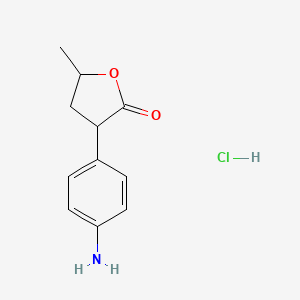
3-(p-Aminophenyl)dihydro-5-methyl-2(3H)-furanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(p-Aminophenyl)dihydro-5-methyl-2(3H)-furanone hydrochloride is a chemical compound with a unique structure that includes an aminophenyl group attached to a dihydrofuranone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Aminophenyl)dihydro-5-methyl-2(3H)-furanone hydrochloride typically involves the reaction of p-aminophenyl derivatives with dihydrofuranone precursors under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(p-Aminophenyl)dihydro-5-methyl-2(3H)-furanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the furanone ring.
Substitution: The aminophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.
Applications De Recherche Scientifique
3-(p-Aminophenyl)dihydro-5-methyl-2(3H)-furanone hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(p-Aminophenyl)dihydro-5-methyl-2(3H)-furanone hydrochloride involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes or receptors, leading to changes in their activity. The furanone ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(p-Aminophenyl)dihydro-5-methyl-2(3H)-pyridazinone
- 3-(p-Aminophenyl)dihydro-5-methyl-2(3H)-pyrazol-3-one
- 3-(p-Aminophenyl)dihydro-5-methyl-2(3H)-pyrrol-2-one
Uniqueness
3-(p-Aminophenyl)dihydro-5-methyl-2(3H)-furanone hydrochloride is unique due to its specific combination of an aminophenyl group and a dihydrofuranone ring This structure imparts distinct chemical and biological properties that differentiate it from similar compounds
Propriétés
Numéro CAS |
3195-71-9 |
|---|---|
Formule moléculaire |
C11H14ClNO2 |
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
3-(4-aminophenyl)-5-methyloxolan-2-one;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-7-6-10(11(13)14-7)8-2-4-9(12)5-3-8;/h2-5,7,10H,6,12H2,1H3;1H |
Clé InChI |
VRYGSZHDTFOSKI-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(=O)O1)C2=CC=C(C=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




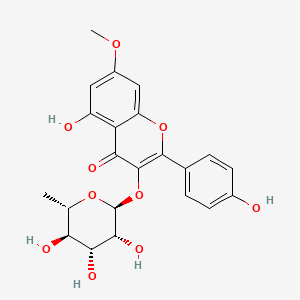
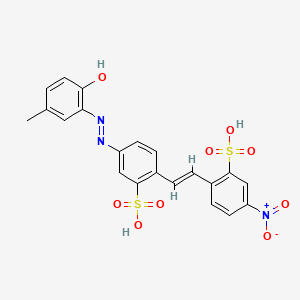
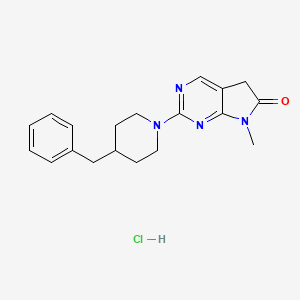
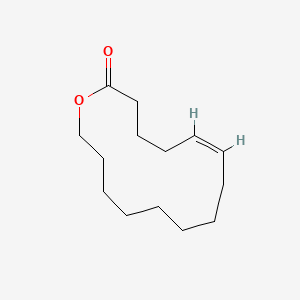
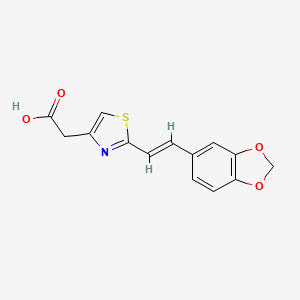
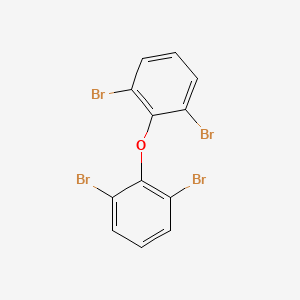


![(10E)-10-[3-(dimethylamino)propylidene]-4H-thieno[2,3-c][1]benzothiepine-8-carbonitrile;oxalic acid](/img/structure/B12715583.png)

